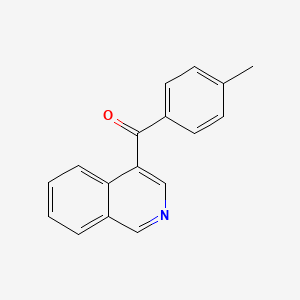

4-(4-Methylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)16-11-18-10-14-4-2-3-5-15(14)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKBAUCLCAPHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 4 4 Methylbenzoyl Isoquinoline Chemistry

Detailed Reaction Pathway Elucidation in the Synthesis of 4-(4-Methylbenzoyl)isoquinoline and its Derivatives

The formation of 4-substituted isoquinolines can be achieved through various synthetic strategies. One plausible and direct approach for the synthesis of this compound involves the C-4 functionalization of the parent isoquinoline (B145761) ring. A proposed mechanism, analogous to the acid-catalyzed alkylation of isoquinolines with vinyl ketones, utilizes a temporary dearomatization strategy. nih.gov

The reaction pathway is proposed to initiate with the protonation of the isoquinoline nitrogen by an acid, followed by the nucleophilic addition of a counter-ion (e.g., a carboxylate from benzoic acid) at the C-1 position. nih.gov This generates a key 1,2-dihydroisoquinoline (B1215523) intermediate. This dearomatized intermediate is now sufficiently nucleophilic at the C-4 position to react with a suitable electrophile. For the synthesis of the title compound, an appropriate Michael acceptor derived from 4-methylbenzaldehyde (B123495) would be required.

The reaction would proceed as follows:

Formation of the 1,2-dihydroisoquinoline intermediate: Isoquinoline reacts with an acid, such as benzoic acid, to form an activated isoquinolinium species. The conjugate base then adds to the C-1 position, disrupting the aromaticity and forming a 1,2-dihydroisoquinoline. nih.gov

Nucleophilic Attack: The C-4 position of the 1,2-dihydroisoquinoline, acting as an enamine-like nucleophile, attacks the electrophilic β-carbon of a propan-1-one derivative bearing the 4-methylphenyl group. This forms a new carbon-carbon bond at the C-4 position. nih.gov

Rearomatization: The resulting intermediate undergoes elimination of the acid catalyst to restore the aromaticity of the isoquinoline ring system, yielding the final this compound product. nih.gov

Another powerful and versatile method for constructing highly substituted isoquinolines was developed by Myers and co-workers. harvard.edu This approach involves the reaction of a metalated o-tolualdehyde tert-butylimine with a nitrile. To synthesize this compound using this logic, one would react the lithiated o-tolualdehyde imine with 4-methylbenzonitrile. The initial addition would be followed by an in-situ cyclization and tautomerization sequence to form the isoquinoline core. Subsequent transformations under specific work-up conditions could be used to introduce or modify substituents at the C-4 position. harvard.edu

Role of Catalysis in Directing Mechanistic Pathways towards Isoquinoline Derivatives

Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has become a cornerstone for the efficient synthesis of isoquinoline derivatives. mdpi.comresearchgate.netnih.gov These catalysts are instrumental in directing reaction pathways through C-H bond activation, a strategy that offers high atom economy and regioselectivity. mdpi.comresearchgate.net

A common mechanistic theme involves the use of a directing group (DG) on the starting material, which coordinates to the metal center. mdpi.comresearchgate.net This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. mdpi.com For instance, in the palladium-catalyzed synthesis of isoquinolones from N-methoxy benzamides, the amide functionality acts as the directing group. mdpi.com The catalytic cycle typically involves:

Coordination and C-H Activation: The palladium(II) catalyst coordinates to the directing group. This is followed by a concerted metalation-deprotonation step to form a five-membered cyclopalladated intermediate. mdpi.com

Insertion: A coupling partner, such as an alkyne or allene, coordinates to the palladium center and subsequently inserts into the palladium-carbon bond. mdpi.comnih.gov

Reductive Elimination/Oxidative Addition: The cycle is completed by reductive elimination to release the annulated product (the isoquinoline derivative) and a reduced palladium(0) species. The Pd(0) is then re-oxidized to Pd(II) by an external oxidant to re-enter the catalytic cycle. mdpi.com

The choice of catalyst and directing group is critical in controlling the outcome of the reaction. For example, Rh(III) and Co(III) catalysts are also highly effective in mediating similar C-H activation/annulation cascades with coupling partners like internal alkynes to furnish a wide array of substituted isoquinolines. researchgate.netnih.gov

Table 1: Catalytic Systems in Isoquinoline Synthesis

| Catalyst System | Directing Group | Coupling Partner | Mechanistic Feature | Ref. |

| Palladium(II) Acetate | N-methoxy amide | Allenoic acid ester | C-H activation/annulation | mdpi.com |

| [CpRhCl₂]₂/KOAc | Ketoxime | Internal Alkyne | C-H metalation and cyclization | nih.gov |

| CpCo(III) | N-Cbz hydrazone | Internal Alkyne | C-H/N-N bond functionalization | researchgate.net |

| Palladium(II) Acetate | Hydrazone | Vinyl Azide | C-H activation/C-N bond cleavage | researchgate.net |

Examination of Key Intermediates and Transition States in Formation and Transformation Reactions

The mechanistic pathways for isoquinoline synthesis are characterized by a series of well-defined intermediates and transition states. The identification and understanding of these species are paramount for optimizing reaction conditions and predicting product structures.

In palladium-catalyzed C-H activation reactions, a key intermediate is the five-membered cyclopalladated intermediate . mdpi.com This species forms after the initial coordination of the catalyst to a directing group on the aryl precursor, followed by the activation of an ortho C-H bond. The stability and reactivity of this intermediate dictate the efficiency of the subsequent steps. The insertion of a coupling partner, like an alkyne or an allene, proceeds through a transition state leading to an expanded seven- or eight-membered ring intermediate before reductive elimination occurs. mdpi.com

In the Myers synthesis, the reaction proceeds through a lithiated o-tolualdehyde imine . harvard.edu The addition of this anionic intermediate to a nitrile generates a nitrogen-anion species that undergoes a subsequent intramolecular cyclization onto the imine carbon. The transition state for this cyclization step is critical for the formation of the heterocyclic ring.

Table 2: Key Intermediates in Isoquinoline Synthesis

| Intermediate | Reaction Type | Role | Ref. |

| Cyclopalladated Intermediate | Pd-catalyzed C-H Activation | Directs regioselective functionalization | mdpi.com |

| 1,2-Dihydroisoquinoline | Acid-catalyzed C-4 Alkylation | Acts as a C-4 nucleophile | nih.gov |

| Lithiated o-tolualdehyde imine | Condensation/Cyclization | Anionic precursor for addition to nitriles | harvard.edu |

| Seven-membered Metallacycle | Pd-catalyzed Atroposelective Vinylation | Precursor to β-hydride elimination | acs.org |

Kinetic and Stereochemical Aspects Governing Reactions Involving the this compound System

The kinetics and stereochemistry of reactions forming isoquinoline systems are heavily influenced by the chosen synthetic route and reaction conditions. A primary consideration is regioselectivity , particularly in electrophilic substitution or metal-catalyzed C-H functionalization reactions.

In transition-metal-catalyzed syntheses, regioselectivity is largely governed by the directing group. mdpi.com The formation of the metallacycle intermediate directs functionalization to the ortho position of the directing group. If two ortho positions are available, steric factors often control the site of C-H activation, with the catalyst favoring the less sterically hindered position. mdpi.com

In the direct functionalization of the isoquinoline ring itself, the inherent electronic properties of the heterocycle play a key role. The C-4 position is susceptible to nucleophilic attack after activation of the ring at C-1. The kinetics of the reaction can be dependent on the rate of formation of the key 1,2-dihydroisoquinoline intermediate and its subsequent reaction with the electrophile. nih.gov

Stereochemical considerations become important when chiral centers or axial chirality are introduced. While the synthesis of this compound itself does not inherently create a stereocenter, the synthesis of its derivatives can. For instance, atroposelective C-H functionalization has been used to synthesize axially chiral biaryls. acs.org This is achieved using a chiral transient directing group, which forms a chiral imine intermediate with an aldehyde. The catalyst then coordinates in a way that leads to enantioselective C-H activation, forming a chiral seven-membered metallacycle intermediate. acs.org The facial selectivity of subsequent steps, like alkene insertion and β-hydride elimination, is controlled by this chiral environment, leading to a product with high enantiomeric excess. acs.org These principles highlight that by carefully selecting catalysts and chiral auxiliaries, it is possible to control the three-dimensional structure of complex isoquinoline derivatives.

Reactivity and Chemical Transformations of 4 4 Methylbenzoyl Isoquinoline

Electrophilic and Nucleophilic Reactivity on the Isoquinoline (B145761) Nucleus

The reactivity of the isoquinoline core is characterized by its aromatic nature, which allows it to undergo substitution reactions. amerigoscientific.com The distribution of electrons in the fused benzene (B151609) and pyridine (B92270) rings is influenced by the nitrogen atom, which affects the reactivity at different positions. amerigoscientific.com

Electrophilic Substitution: The benzene portion of the isoquinoline ring is more susceptible to electrophilic attack than the pyridine portion. This is because the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. Consequently, electrophilic substitution reactions, such as nitration, primarily occur on the benzene ring, favoring positions 5 and 8. youtube.comyoutube.com The reactivity of isoquinoline towards electrophiles is generally lower than that of benzene but greater than that of pyridine. imperial.ac.ukshahucollegelatur.org.in The presence of the 4-(4-methylbenzoyl) group, an electron-withdrawing substituent, can further deactivate the nucleus towards electrophilic attack.

Nucleophilic Substitution: The pyridine ring of the isoquinoline nucleus is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at positions 1 and 3. youtube.comyoutube.com Halogenated isoquinolines readily undergo nucleophilic substitution at these positions. quimicaorganica.org For instance, if a leaving group is present at the C1 position, it can be displaced by various nucleophiles. quimicaorganica.org The presence of the benzoyl group at the C4 position can influence the regioselectivity of nucleophilic attack.

Direct C-4 functionalization of the isoquinoline core is challenging, with most methods relying on the construction of the ring with a pre-existing substituent at this position or through cross-coupling reactions of pre-functionalized isoquinolines. nih.gov However, some strategies for direct C-4 alkylation have been developed, often involving the initial formation of a 1,2-dihydroisoquinoline (B1215523) intermediate. nih.gov

Transformations Involving the 4-(4-Methylbenzoyl) Moiety

The 4-(4-methylbenzoyl) group, which is an aryl ketone, offers several avenues for chemical transformation. ontosight.aiwikipedia.org

Reactions of the Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation would yield 4-[hydroxy(4-methylphenyl)methyl]isoquinoline.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, which involves the reaction with an amine to form an imine, followed by reduction.

Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide in a Wittig reaction.

Benzoin-type Reactions: The benzoyl group can participate in reactions like the benzoin (B196080) condensation, which involves the coupling of two aldehydes or ketones. beilstein-journals.org

Reactions on the Methylphenyl Ring: The tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group, which would direct incoming electrophiles to the positions ortho to the methyl group.

The benzoyl group is known for its stability and is sometimes used as a protecting group in organic synthesis, which can be removed under hydrolytic conditions. ontosight.ai

Cycloaddition and Coupling Reactions of 4-(4-Methylbenzoyl)isoquinoline Derivatives

Derivatives of this compound can participate in various cycloaddition and coupling reactions to construct more complex molecular architectures. nih.gov

Cycloaddition Reactions: While specific examples for this compound are not prevalent, the isoquinoline nucleus can, in principle, participate in cycloaddition reactions. For instance, activated isoquinolines have been shown to undergo ring expansion with diazocarbonyl compounds to form benzoazepines. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of isoquinolines. acs.orgnih.gov

Suzuki-Miyaura Coupling: If the isoquinoline or the benzoyl moiety is halogenated, it can undergo Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds. mdpi.com This is a common method for creating biaryl structures.

Heck Reaction: Commercially available 4-bromoisoquinoline (B23445) can be coupled with acrylates under Heck reaction conditions to yield α,β-unsaturated esters at the C4 position. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This could be used to introduce alkynyl groups onto the isoquinoline or benzoyl rings if they are appropriately halogenated.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, and is a key method for synthesizing N-arylated compounds. nih.gov

A study by Larock et al. describes the synthesis of 3-substituted 4-aroylisoquinolines via the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides and carbon monoxide. acs.org This highlights a method to construct the 4-aroylisoquinoline scaffold itself.

Table 1: Examples of Coupling Reactions for Isoquinoline Synthesis and Functionalization

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Heck Reaction | 4-Bromoisoquinoline, Ethyl acrylate (B77674) | Pd(OAc)₂, P(o-tolyl)₃ | C4-substituted α,β-unsaturated ester | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Halogenated isoquinoline, Arylboronic acid | Pd catalyst (e.g., PdCl₂(dppf)), Base | Aryl-substituted isoquinoline | nih.gov |

| Carbonylative Cyclization | o-(1-Alkynyl)benzaldimine, Aryl iodide, CO | Pd(PPh₃)₄, Tri-n-butylamine | 3-Substituted 4-aroylisoquinoline | acs.org |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, Ligand, Base | N-Aryl amine | nih.gov |

Functional Group Interconversions and Modifications on the Isoquinoline Skeleton

The isoquinoline skeleton allows for various functional group interconversions and modifications, which are crucial for synthesizing a diverse range of derivatives. nih.gov

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. Isoquinoline N-oxides are valuable intermediates for further functionalization, as they can facilitate subsequent reactions at various positions of the ring system. pnas.org For example, N-oxides can be used in deoxygenative alkynylation reactions. acs.org

Quaternization: The isoquinoline nitrogen can react with alkyl halides to form quaternary isoquinolinium salts. youtube.com These salts exhibit altered reactivity and can be used in various transformations.

Halogenation: Halogens can be introduced onto the isoquinoline nucleus, typically through electrophilic substitution on the benzene ring or via Sandmeyer-type reactions if an amino group is present. Halogenated isoquinolines are versatile precursors for cross-coupling reactions. quimicaorganica.org

Introduction of Amino Groups: Amino groups can be introduced, for example, via nucleophilic substitution of a halogen or through reduction of a nitro group. 1-Aminoisoquinolines can be synthesized via cobalt-catalyzed C-H/N-H bond functionalization. organic-chemistry.org

Modifications at C1: Substituents at the C1 position are common in isoquinoline alkaloids. wikipedia.org The C1 position can be functionalized through various methods, including the Bischler-Napieralski and Pictet-Spengler reactions which generate dihydroisoquinoline and tetrahydroisoquinoline intermediates, respectively, that can be subsequently aromatized. wikipedia.org

Transition Metal-Catalyzed Processes with this compound Systems

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of isoquinoline systems. nih.govresearchgate.netfrontiersin.org Palladium, rhodium, copper, and cobalt catalysts are frequently employed. organic-chemistry.orgmdpi.comacs.org

Palladium-Catalyzed Reactions: As mentioned in section 4.3, palladium catalysis is extensively used for cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are fundamental for creating C-C bonds. acs.orgpnas.orgnih.gov Palladium catalysts are also used in amidation and cyclization reactions to build the isoquinoline core or to introduce nitrogen-containing substituents. mdpi.comnih.gov For example, palladium-catalyzed α-arylation of ketones is a key step in a convergent synthesis of substituted isoquinolines. pnas.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation/annulation reactions. researchgate.netacs.orgresearchgate.net For instance, rhodium(III)-catalyzed reactions of oximes with alkynes can provide a direct route to substituted isoquinolines. acs.org These reactions are valued for their atom economy and ability to functionalize otherwise inert C-H bonds.

Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium in reactions like the Sonogashira coupling. They are also employed in amination reactions and in the synthesis of isoquinolines via tandem reactions. organic-chemistry.org

Cobalt-Catalyzed Reactions: Cobalt catalysts have been developed for C-H activation and annulation reactions to synthesize isoquinolines, offering a more earth-abundant alternative to rhodium and palladium. frontiersin.org

Table 2: Transition Metals in Isoquinoline Synthesis and Functionalization

| Metal | Typical Reaction Type | Example Application | Reference(s) |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling, C-H Activation, Cyclization | Synthesis of substituted isoquinolines via α-arylation of ketones and subsequent cyclization. | pnas.org |

| Rhodium (Rh) | C-H Activation/Annulation | Synthesis of isoquinolines from aryl aldimines and alkynes. | acs.org |

| Copper (Cu) | Co-catalyst in cross-coupling, Tandem reactions | Synthesis of densely functionalized isoquinolines via three-component [3+2+1] cyclization. | organic-chemistry.org |

| Cobalt (Co) | C-H Activation/Annulation | Synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds. | organic-chemistry.orgfrontiersin.org |

Derivatization and Advanced Functionalization of the 4 4 Methylbenzoyl Isoquinoline Core

Introduction of Diverse Substituents onto the 4-(4-Methylbenzoyl)isoquinoline Core Structure

The introduction of a wide array of substituents onto the isoquinoline (B145761) framework is a primary strategy for modulating its physicochemical and biological properties. Modern synthetic methods have provided numerous pathways to achieve this, targeting various positions on the isoquinoline ring system.

Recent advancements have highlighted efficient synthetic tactics for constructing and functionalizing isoquinoline frameworks. nih.gov Methodologies have been developed for introducing substituents at the C-1, C-3, and C-4 positions, as well as at the N-2 atom. nih.gov For instance, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with β-dicarbonyl compounds have proven effective for synthesizing a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org This approach allows for the incorporation of diverse functional groups, expanding the chemical space accessible from the core structure.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. thieme-connect.denih.gov This atom-economical approach allows for the regioselective modification of the isoquinoline core. For example, rhodium(III)-catalyzed C-H activation of in situ generated oximes and their subsequent cyclization with internal alkynes provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org These methods are crucial for creating libraries of this compound derivatives with varied substitution patterns for structure-activity relationship studies.

A variety of substituents can be introduced, as shown in the table below, which summarizes different substituent types and the synthetic methods used for their introduction onto the isoquinoline core.

| Substituent Type | Synthetic Method | Reference |

| Benzyl | Zhou's synthesis | nih.gov |

| Alkoxyl | Zhou's synthesis | nih.gov |

| Amino | Zhou's synthesis | nih.gov |

| Aryl | Kočovský's method using n-butyllithium | nih.gov |

| Various substituents | Copper-catalyzed cascade reaction | organic-chemistry.org |

| Acetyl | TMS-acetylene incorporation | thieme-connect.de |

Formation of Complex Polycyclic Systems Incorporating the this compound Motif

Building upon the core structure, the synthesis of complex polycyclic systems that incorporate the this compound motif represents a significant advancement in creating structurally diverse and potentially more potent molecules. These strategies often involve intramolecular cyclization reactions or multicomponent reactions to construct additional rings fused to the isoquinoline backbone.

One notable approach is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which yields 3,4-substituted hydroisoquinolones. mdpi.com This method allows for the formation of a new heterocyclic ring fused to the isoquinoline core. A plausible mechanism involves the initial coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent coordination and insertion of the allenoic acid ester lead to the final annulated product. mdpi.com

Diversity-oriented synthesis (DOS) has also been employed to generate highly fluorescent fused isoquinolines. nih.gov A three-step protocol starting with an Ugi four-component reaction, followed by intramolecular hydroarylation and alkene isomerization or a Pomeranz-Fritsch-type cyclization with a final intramolecular Heck reaction, has been used to create tetracyclic isoquinoline systems. nih.gov These complex structures have shown potential as specific subcellular imaging agents. nih.gov

Furthermore, diastereoselective and regiodivergent three-component 1,3-dipolar cycloaddition reactions have been developed to access novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons. acs.org The regioselectivity of this reaction can be controlled by temperature and solvent, allowing for the synthesis of two different regioisomeric products. acs.org Such complex polycyclic systems derived from the isoquinoline core are of great interest due to their potential biological activities.

| Polycyclic System | Synthetic Strategy | Key Features | Reference |

| Isoquinoline-fused Isoquinolines | One-pot Pictet-Spengler/intramolecular hydroamination | Cascade reaction, gold-catalyzed | scilit.com |

| 3,4-Substituted Hydroisoquinolones | Palladium-catalyzed C-H activation/annulation | Employs 2,3-allenoic acid esters, good yields | mdpi.com |

| Fused Tetracyclic Isoquinolines | Diversity-oriented synthesis (Ugi/Heck) | Highly fluorescent, subcellular localization | nih.gov |

| Spiropyrrolo[1,2-a]isoquinoline-oxindoles | Three-component 1,3-dipolar cycloaddition | Diastereoselective, temperature/solvent-dependent regioselectivity | acs.org |

Regioselective and Chemoselective Functionalization Strategies for this compound

Achieving regioselectivity and chemoselectivity in the functionalization of the this compound core is paramount for synthesizing specific, well-defined derivatives. The presence of multiple reactive sites on the molecule necessitates precise control over reaction conditions and catalyst choice.

Transition metal-catalyzed C-H activation has proven to be a cornerstone for regioselective functionalization. nih.gov By using directing groups, the metal catalyst can be guided to a specific C-H bond, facilitating its selective activation and subsequent functionalization. researchgate.net This strategy allows for modifications at positions that are otherwise difficult to access through classical electrophilic or nucleophilic substitution reactions. For instance, the functionalization of quinolines and isoquinolines can be achieved with high regioselectivity, as comprehensively reviewed in the literature. nih.gov

Chemoselectivity is also a critical consideration, particularly when multiple functional groups are present. A notable example is the solvent-dependent chemoselective synthesis of different isoquinolinone derivatives mediated by the hypervalent iodine(III) reagent PISA ((phenyliodonio)sulfamate). nih.gov By reacting o-alkenylbenzamide derivatives with PISA in either acetonitrile (B52724) or wet hexafluoro-2-isopropanol, either 3- or 4-substituted isoquinolinone derivatives can be selectively obtained. nih.gov This highlights how the reaction environment can dictate the outcome of a chemical transformation.

The development of such selective functionalization strategies is crucial for the efficient synthesis of complex molecules with precisely defined structures, which is essential for understanding their structure-property relationships.

Derivatization Techniques for Enhanced Analytical Characterization of Isoquinoline-Based Compounds

The accurate characterization of isoquinoline derivatives is fundamental to both synthetic chemistry and pharmacology. Derivatization techniques are often employed to enhance the analytical properties of these compounds, making them more amenable to separation and detection by various analytical methods.

For the analysis of isoquinoline alkaloids, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique. researchgate.netnih.govnih.gov Derivatization is not always necessary with these advanced methods, as they can directly characterize alkaloids in complex mixtures like crude plant extracts. researchgate.netnih.gov However, in some cases, derivatization can improve ionization efficiency or chromatographic behavior.

Ion-pair chromatography is a technique that can be considered a form of in-situ derivatization, where an ion-pairing reagent is added to the mobile phase to improve the retention and separation of ionic or ionizable compounds like isoquinoline alkaloids on a reverse-phase column. researchgate.netnih.gov This approach has been successfully used for the direct and rapid characterization of isoquinoline alkaloids in plant extracts. researchgate.netnih.gov

Furthermore, spectroscopic methods are generally employed for the determination of total alkaloid content. researchgate.net While not a derivatization technique in the traditional sense, the choice of spectroscopic method can be critical for accurate quantification. Tandem mass spectrometry itself provides a high degree of structural information through characteristic fragmentation patterns, which can be used to identify different classes of isoquinoline alkaloids without the need for chemical derivatization. researchgate.netnih.gov

| Analytical Technique | Purpose | Application Example | Reference |

| HPLC-MS/MS | Direct characterization and quantification | Analysis of isoquinoline alkaloids in Nelumbo and Eschscholtzia californica | researchgate.netnih.govnih.gov |

| Ion-Pair HPLC-ESI-MS/MS | Enhanced separation and detection | Direct analysis of isoquinoline alkaloids in crude plant extracts | researchgate.netnih.gov |

| Tandem Mass Spectrometry | Structural elucidation | Identification of different isoquinoline alkaloid types based on fragmentation patterns | researchgate.netnih.gov |

Computational and Theoretical Investigations of 4 4 Methylbenzoyl Isoquinoline

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of organic molecules. For 4-(4-Methylbenzoyl)isoquinoline, DFT calculations can elucidate its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the isoquinoline (B145761) and 4-methylbenzoyl moieties.

DFT is also employed to perform vibrational analysis, predicting infrared (IR) and Raman spectra. researchgate.net This theoretical prediction of vibrational frequencies is crucial for interpreting experimental spectroscopic data and confirming the molecular structure. Furthermore, DFT can be used to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, providing insights into the stability of the molecule. researchgate.net The analysis of the molecular electrostatic potential (MEP) map, another DFT application, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Isoquinoline Core

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length (Å) | 1.32 - 1.37 |

| C-C Bond Length (Å) | 1.38 - 1.45 |

| C-H Bond Length (Å) | 1.08 - 1.10 |

| C-N-C Bond Angle (°) | 117 - 119 |

Note: The values in this table are representative for a generic isoquinoline ring system and may vary for this compound.

Molecular Modeling and Simulation of Chemical Processes Involving the Isoquinoline System

Molecular modeling and simulation techniques are instrumental in studying the dynamic behavior of molecules and their interactions. For the isoquinoline system, these methods can be used to simulate chemical reactions, such as the Bischler-Napieralski reaction, which is a common method for synthesizing dihydroisoquinoline derivatives. mdpi.com Such simulations can provide a step-by-step visualization of the reaction pathway, helping to understand the mechanism and identify transition states.

In the context of drug discovery, molecular docking, a key molecular modeling technique, can predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or receptor. researchgate.netmdpi.com This is crucial for structure-based drug design. Molecular dynamics (MD) simulations can further explore the stability of the ligand-receptor complex over time, providing insights into the flexibility of the molecule and its interactions with the surrounding environment. researchgate.net These simulations are valuable for understanding the structure-activity relationship of isoquinoline derivatives. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors for this compound

The electronic structure of a molecule governs its reactivity. Computational methods, particularly DFT, are used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. mdpi.comnih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. researchgate.netnih.gov For instance, chemical hardness (η) indicates resistance to change in electron distribution, with harder molecules being less reactive. nih.gov Conversely, global softness (σ) is the reciprocal of hardness and signifies higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and delocalization of charge density within the molecule. nih.gov

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to deformation of electron cloud. nih.gov |

Prediction of Conformational Preferences and Stereochemical Outcomes through Computational Chemistry

The three-dimensional shape or conformation of a molecule is crucial for its biological activity and physical properties. Computational chemistry offers powerful tools for conformational analysis, which involves identifying the stable conformations (conformers) of a molecule and their relative energies. rsc.orgrsc.org For a flexible molecule like this compound, which has a rotatable bond between the isoquinoline and benzoyl groups, multiple low-energy conformations may exist. Computational methods can map the potential energy surface to locate these stable conformers. nih.gov

Furthermore, computational chemistry can be used to predict the stereochemical outcomes of chemical reactions. nih.gov For reactions that can produce multiple stereoisomers, theoretical calculations can help determine which product is more likely to form by calculating the energies of the transition states leading to each isomer. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is essential. By modeling the interactions between reactants and catalysts, it is possible to rationalize and predict the enantioselectivity or diastereoselectivity of a reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in 4 4 Methylbenzoyl Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each nucleus is mapped, and through-bond connectivities can be established.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-(4-Methylbenzoyl)isoquinoline, distinct signals are expected for the protons of the isoquinoline (B145761) core, the p-substituted benzoyl ring, and the methyl group. The protons on the isoquinoline ring, particularly H-1 and H-3, are expected to be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the nitrogen atom. The aromatic protons of the tolyl and isoquinoline rings would appear in the typical aromatic region (δ 7.0-9.0 ppm), with their exact shifts and coupling patterns determined by their position relative to the nitrogen atom and the carbonyl group. The methyl group protons would appear as a sharp singlet in the upfield region (δ ~2.4 ppm).

Predicted ¹H NMR Data for this compound Data is predicted based on known values for isoquinoline and substituted benzene (B151609) derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Isoquinoline H-1 | > 8.5 | s | Deshielded by adjacent nitrogen. |

| Isoquinoline H-3 | > 9.0 | s | Deshielded by adjacent nitrogen. |

| Isoquinoline H-5, H-8 | 7.8 - 8.2 | d or m | Peri-protons, deshielded. |

| Isoquinoline H-6, H-7 | 7.5 - 7.8 | m | Standard aromatic region. |

| Benzoyl H-2', H-6' | 7.6 - 7.8 | d | Ortho to carbonyl group. |

| Benzoyl H-3', H-5' | 7.2 - 7.4 | d | Meta to carbonyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is anticipated to be the carbonyl carbon of the ketone, typically appearing around 195 ppm. The carbons of the isoquinoline ring will have distinct chemical shifts, with C-1 and C-3 appearing at lower field due to the influence of the nitrogen atom. The remaining aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbon will give a signal in the aliphatic region (~21 ppm).

Predicted ¹³C NMR Data for this compound Data is predicted based on known values for isoquinoline and substituted benzene derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 195 |

| Isoquinoline C-1 | ~ 152 |

| Isoquinoline C-3 | ~ 143 |

| Quaternary Aromatic Carbons | 125 - 145 |

| Aromatic CH Carbons | 120 - 135 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₁₇H₁₃NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass.

The fragmentation of isoquinoline derivatives is often characterized by cleavages that maintain the stability of the aromatic heterocyclic ring. nih.govnih.gov In the case of this compound, the most likely fragmentation pathway involves the cleavage of the bond between the isoquinoline ring and the carbonyl group, or the bond between the carbonyl group and the tolyl ring (alpha-cleavage). This would lead to characteristic fragment ions. The existence of a p-π conjugated system across the molecule can influence fragmentation, potentially leading to a more stable molecular ion. nih.gov

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula |

|---|---|---|

| 247 | [M]⁺ (Molecular Ion) | [C₁₇H₁₃NO]⁺ |

| 128 | [Isoquinoline]⁺ | [C₉H₈N]⁺ |

| 119 | [4-Methylbenzoyl cation]⁺ | [C₈H₇O]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the diaryl ketone, expected in the range of 1650-1670 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methyl group (typically below 3000 cm⁻¹). The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the aromatic and heterocyclic rings, as well as various C-H bending vibrations. nih.govacs.org

Predicted Characteristic IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Isoquinoline and Benzoyl rings) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl group) |

| 1650 - 1670 | C=O Stretch | Ketone |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive determination of the molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise 3D map of electron density can be generated.

Crystallographic Parameters Determined by X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-C, C-N). |

| Bond Angles | The angles formed between three connected atoms. |

Future Research Directions and Emerging Trends in 4 4 Methylbenzoyl Isoquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies for the 4-(4-Methylbenzoyl)isoquinoline Scaffold

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the this compound scaffold, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising avenue is the refinement of metal-catalyzed reactions to operate under milder conditions, utilize less toxic and more abundant metals, and allow for catalyst recycling. While palladium-catalyzed methods have shown efficacy in the synthesis of 4-aroylisoquinolines, future work could explore the use of catalysts based on copper, iron, or other earth-abundant metals. acs.orgacs.org The implementation of these reactions in greener solvents, such as water, ethanol, or biodegradable options, will also be a key area of investigation.

Furthermore, catalyst-free approaches, potentially utilizing microwave irradiation or other energy sources to promote reactions, could offer significant advantages in terms of cost and environmental impact. nih.gov The development of one-pot or tandem reactions that minimize intermediate purification steps will also contribute to a more sustainable synthetic process.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Potential Advantages | Key Research Challenges |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst efficiency and stability, reaction scope |

| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, reaction kinetics |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Scale-up limitations, specialized equipment |

| Catalyst-Free Reactions | Cost-effective, simplified purification | High energy input may be required, limited scope |

Exploration of Novel Reactivity and Cascade Reactions Involving the Isoquinoline (B145761) Core

The inherent reactivity of the isoquinoline core in this compound presents numerous opportunities for the development of novel transformations and cascade reactions. Future research will likely delve into the functionalization of various positions on the isoquinoline ring system to generate a wider array of derivatives.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are particularly attractive for building molecular complexity in a single step. The development of cascade sequences starting from simple, readily available precursors could provide efficient access to complex polycyclic structures incorporating the this compound motif. nih.gov For example, a cascade reaction could be designed to first form the isoquinoline ring and then introduce the 4-aroyl group in a single, orchestrated process.

The exploration of cycloaddition reactions, where the isoquinoline ring or a derivative acts as a diene or dienophile, could also lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional architectures.

Integration of Advanced Computational and Experimental Approaches for Discovery and Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in the discovery and design of new molecules. For this compound, computational tools can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, rationalize observed regioselectivity in synthetic reactions, and guide the design of more efficient catalysts. mdpi.com Molecular docking and dynamics simulations can be used to predict the binding modes of this compound derivatives to specific protein targets, thereby facilitating the rational design of new therapeutic agents. mdpi.com

This integrated approach allows for a more targeted and efficient research process, reducing the need for extensive trial-and-error experimentation and accelerating the discovery of new compounds with desired properties.

Rational Design and Synthesis of Structurally Diverse 4-Benzoylisoquinoline (B1281411) Derivatives

The ability to rationally design and synthesize a diverse library of 4-benzoylisoquinoline derivatives is key to exploring their full potential. Building on established synthetic methodologies, such as the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines, researchers can systematically vary the substituents on both the isoquinoline and the benzoyl moieties. acs.orgacs.org

For instance, the synthesis of analogues with different substituents at the 3-position of the isoquinoline ring can be achieved by using various substituted o-(1-alkynyl)benzaldimines. acs.org Similarly, employing a range of aryl iodides in the carbonylative cyclization reaction would allow for the introduction of diverse aroyl groups at the 4-position. acs.orgacs.org A notable example is the synthesis of 4-(4-methoxybenzoyl)-3-phenylisoquinoline, a close structural relative of the title compound. acs.org

The creation of a library of such derivatives is essential for structure-activity relationship (SAR) studies, which are critical for optimizing the biological activity of potential drug candidates. This systematic approach to structural diversification will be instrumental in unlocking the therapeutic potential of the 4-benzoylisoquinoline scaffold.

Q & A

Q. What are the common synthetic routes for 4-(4-Methylbenzoyl)isoquinoline, and how do reaction conditions influence yield?

The synthesis of 4-substituted isoquinoline derivatives typically involves Friedel-Crafts acylation or coupling reactions using isoquinoline precursors. For example, analogs like 4-(2,5-Dimethylbenzoyl)isoquinoline are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, with yields optimized by controlling temperature (80–120°C) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of acylating agents (e.g., 4-methylbenzoyl chloride) are critical for regioselectivity. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography remains the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) refine crystal structures using high-resolution diffraction data, resolving bond lengths and angles with precision (±0.01 Å for bonds). For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity. For instance, ¹H NMR peaks for the isoquinoline aromatic protons typically appear at δ 7.5–8.5 ppm, while the methylbenzoyl group shows distinct singlet(s) near δ 2.4 ppm .

Q. What biological activities are associated with this compound derivatives?

Isoquinoline derivatives exhibit diverse bioactivities, including enzyme inhibition (e.g., kinases, phosphodiesterases) and receptor modulation (e.g., G-protein-coupled receptors). For example, 2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione demonstrates anticancer activity via topoisomerase inhibition (IC₅₀ = 1.2 µM in HeLa cells). The methylbenzoyl moiety may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assays for this compound analogs?

Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, protein expression levels). Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and rigorous statistical validation (e.g., ANOVA with post-hoc tests) are recommended. For instance, fragment-based screening (as in ) uses biochemical and biophysical assays (e.g., ITC, DSF) to cross-validate hits. Dose-response curves (EC₅₀/IC₅₀) should be replicated across ≥3 independent experiments .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-target interactions. For example, DFT calculations on isoquinoline spiroheterocycles ( ) align with crystallographic data (RMSD < 0.5 Å). QSAR models using descriptors like logP, polar surface area, and H-bond donors can prioritize derivatives with optimized pharmacokinetics .

Q. How do crystallographic twinning or low-resolution data affect structural refinement of this compound complexes?

Twinning (common in isoquinoline derivatives due to planar symmetry) introduces overlapping reflections, complicating refinement. SHELXL’s TWIN/BASF commands and the Hooft parameter (λ) correct for twin domains. For low-resolution data (<1.5 Å), restraints on bond lengths/angles (via .res files) and validation tools (e.g., RAMPAGE for Ramachandran plots) ensure model accuracy .

Q. What strategies mitigate toxicity risks in this compound-based drug candidates?

Structural analogs with tumorigenic potential (e.g., dimethylamino-substituted isoquinolines in ) require metabolic profiling (e.g., CYP450 inhibition assays) and Ames tests for mutagenicity. Introducing polar groups (e.g., hydroxyl, carboxyl) reduces off-target interactions. In vivo toxicity studies (rodent models) should monitor hepatic/renal biomarkers (ALT, creatinine) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.